

Comprehensive Technical Guide to Feruloylputrescine (Subaphylline): Biosynthesis, Biological Activities, and Research Methodologies

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Compound Focus: Feruloylputrescine

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Introduction and Historical Discovery

Feruloylputrescine, originally known as **subaphylline**, represents a significant **plant secondary metabolite** belonging to the hydroxycinnamic acid amide class. This compound was first identified and characterized in the mid-1960s from grapefruit leaves and juice (*Citrus × paradisi*), marking a pivotal discovery in plant biochemistry [1]. The initial identification revealed its structure as **N-(4-aminobutyl)-4-hydroxy-3-methoxy-cinnamamide**, establishing it as a conjugate between ferulic acid and putrescine [1]. This discovery was particularly notable as it represented the first documented **putrescine conjugate** in citrus plants, opening new avenues for understanding polyamine metabolism and function in plants.

The distribution of **feruloylputrescine** across *Citrus* species shows remarkable **species-specific variation**. Early analytical studies demonstrated that this compound was present in several commercially significant varieties including **Hamlin, Navel, Pineapple, and Valencia sweet oranges**, as well as **Duncan, Marsh, and Ruby Red grapefruits** [1]. Interestingly, the compound was not detected in other citrus varieties such as **Dancy tangerine, lemons, limes, and 'Cleopatra' mandarin**, suggesting a genetically regulated biosynthesis pathway [1]. This distribution pattern has implications for both the physiological role of

feruloylputrescine in citrus plants and its potential utilization as a **chemotaxonomic marker** within the *Citrus* genus.

Biosynthesis and Metabolic Pathways

The biosynthesis of **feruloylputrescine** in plants occurs through well-defined metabolic pathways that integrate **polyamine metabolism** with **phenylpropanoid derivatives**. Understanding this biosynthetic route provides insight into the compound's physiological functions and potential regulatory mechanisms.

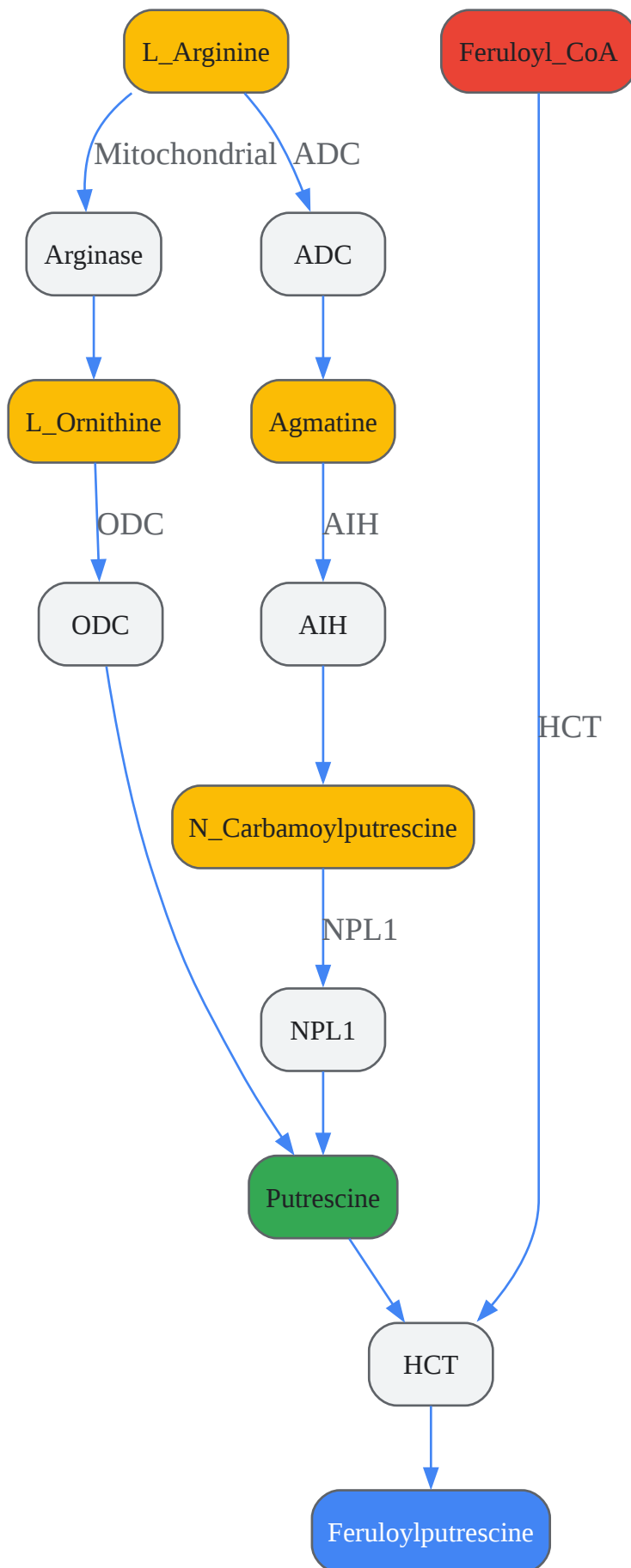
Table 1: Key Enzymes in **Feruloylputrescine** Biosynthesis

Enzyme	EC Number	Function in Pathway	Subcellular Localization
Arginine decarboxylase (ADC)	EC 4.1.1.19	Converts arginine to agmatine	Cytosol
Ornithine decarboxylase (ODC)	EC 4.1.1.17	Converts ornithine to putrescine	Mitochondria
Agmatine iminohydrolase (AIH)	EC 3.5.3.12	Converts agmatine to N-carbamoylputrescine	Cytosol
N-carbamoylputrescine amidohydrolase (NPL1)	EC 3.5.1.53	Converts N-carbamoylputrescine to putrescine	Cytosol
Putrescine hydroxycinnamoyl transferase	Not specified	Conjugates putrescine with feruloyl-CoA	Cytosol

The **putrescine biosynthesis** in citrus plants, which serves as the precursor for **feruloylputrescine**, occurs through two distinct arginine-dependent routes [1]. The first pathway follows a route similar to that found in animals and fungi, where **mitochondrial arginase** (EC 3.5.3.1) converts L-arginine to ornithine, which is subsequently decarboxylated by **ornithine decarboxylase** (ODC; EC 4.1.1.17) to form putrescine [1]. The alternative pathway involves direct decarboxylation of arginine by **arginine decarboxylase** (ADC; EC

4.1.1.19) to produce agmatine, which is then converted to N-carbamoylputrescine by **agmatine iminohydrolase** (AIH; EC 3.5.3.12), and finally to putrescine by **N-carbamoylputrescine amidohydrolase** (NPL1; EC 3.5.1.53) [1]. The presence of both enzymatic pathways in citrus plants indicates a sophisticated regulatory mechanism for putrescine production under different physiological conditions and stressors.

The final step in **feruloylputrescine** synthesis involves the conjugation of putrescine with ferulic acid, activated as **feruloyl-CoA**. This reaction is catalyzed by a **hydroxycinnamoyl transferase** enzyme, which transfers the feruloyl moiety to the primary amino group of putrescine [1]. This biosynthetic pathway highlights the integration of polyamine metabolism with the phenylpropanoid pathway, creating a specialized metabolite with distinct physiological functions.



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*Figure 1: Biosynthetic Pathway of **Feruloylputrescine** in Citrus Plants. The diagram illustrates the two alternative routes for putrescine biosynthesis from L-arginine and the final conjugation step with feruloyl-CoA to form **feruloylputrescine**. Key enzymes are shown in rectangular nodes: ODC (ornithine decarboxylase), ADC (arginine decarboxylase), AIH (agmatine iminohydrolase), NPL1 (N-carbamoylputrescine amidohydrolase), and HCT (hydroxycinnamoyl transferase).*

Biological Activities and Mechanism of Action

Inhibition of Trimethylamine Production

Recent scientific investigations have revealed a significant **pharmacological potential** of **feruloylputrescine**, particularly in the context of **cardiovascular disease prevention**. A 2024 study demonstrated that **feruloylputrescine** exhibits potent inhibitory effects on **trimethylamine (TMA) production** and subsequent **trimethylamine N-oxide (TMAO) formation** [2]. This is mechanistically achieved through the suppression of the **cntA/B enzyme** complex, which is responsible for the conversion of dietary L-carnitine to TMA in gut microbiota [2]. Additionally, **feruloylputrescine** downregulates **FMO3 mRNA expression**, further reducing the hepatic conversion of TMA to TMAO [2]. This dual mechanism of action positions **feruloylputrescine** as a promising **therapeutic candidate** for mitigating atherosclerosis and other cardiovascular diseases linked to elevated TMAO levels.

The experimental evidence supporting this activity comes from comprehensive **in vitro and in vivo assays** that compared the effects of orange peel polar fractions (OPP) containing **feruloylputrescine** with nonpolar fractions (OPNP). Results clearly indicated that OPP containing **feruloylputrescine** effectively regulated atherosclerosis-related markers, including reduced TMA and TMAO levels in both plasma and urine [2]. Importantly, these inhibitory effects were independent of changes in gut microbiota composition, instead directly targeting the enzymatic activity involved in TMA production [2]. This suggests that **feruloylputrescine** could offer a targeted approach to reducing TMAO without disrupting the commensal gut microbiome.

Physiological Roles in Plants

In addition to its potential therapeutic applications in humans, **feruloylputrescine** plays crucial **physiological roles** in citrus plants. Research indicates that this compound, along with other polyamines, participates in multiple aspects of plant growth and development, including **somatic embryogenesis**, **root system formation**, **shoot system architecture**, **flowering processes**, **fruit development**, **stomatal regulation**, and **photosynthetic efficiency** [1]. The presence of **feruloylputrescine** in specific citrus varieties suggests it may contribute to the **adaptation mechanisms** of these plants to environmental challenges.

Table 2: Documented Biological Activities of **Feruloylputrescine**

Biological Activity	Experimental System	Mechanism/Effect	Significance
TMAO pathway inhibition	In vitro and in vivo assays	Suppresses cntA/B enzyme; downregulates FMO3 mRNA	Cardiovascular disease prevention
Plant growth regulation	Citrus species	Modulates root system architecture and shoot development	Agricultural applications
Stress response modulation	Various plant systems	Potential role in abiotic stress tolerance	Crop improvement strategies
Microbial activity regulation	Gut microbiota models	Inhibits TMA production without altering microbiota composition	Targeted therapeutic approach

The role of polyamines, including putrescine conjugates like **feruloylputrescine**, in plant stress responses is particularly noteworthy. Studies on putrescine application in strawberries under saline stress conditions demonstrated that this polyamine can **ameliorate oxidative damage** by enhancing the antioxidant defense system [3]. Treatment with putrescine resulted in increased levels of **chlorophyll a and b**, **total phenolics**, **carbohydrates**, **anthocyanin**, and **protein** under saline conditions [3]. Furthermore, putrescine application enhanced the activity of key **antioxidant enzymes** such as superoxide dismutase (SOD) and catalase (CAT), while reducing **malondialdehyde (MDA)** levels, a marker of oxidative stress [3]. Although these studies

focused on putrescine rather than its conjugated form, they provide valuable insights into the potential stress-mitigating properties of **feruloylputrescine** in plants.

Experimental Protocols and Research Methodologies

Extraction and Isolation from Citrus Sources

The efficient extraction of **feruloylputrescine** from citrus sources requires optimized protocols to ensure high yield and purity. The following method has been successfully employed in recent research:

- **Plant Material Preparation:** Fresh orange peels (*Citrus sinensis*) are collected and immediately frozen in liquid nitrogen. The material is lyophilized and ground to a fine powder using a laboratory mill to increase surface area for extraction [2].
- **Polar Fraction Extraction:** The powdered plant material (approximately 100 g) is subjected to extraction with 500 mL of **80% aqueous methanol** using an ultrasonic bath for 60 minutes at room temperature. The extraction is repeated three times, and the combined extracts are filtered through Whatman No. 1 filter paper [2].
- **Fractionation:** The combined methanolic extracts are concentrated under reduced pressure at 40°C using a rotary evaporator. The resulting aqueous residue is subsequently partitioned against **ethyl acetate** (1:1 v/v, three times) to obtain the polar fraction containing **feruloylputrescine** [2].
- **Purification:** The polar fraction is subjected to **column chromatography** over silica gel (200-400 mesh) using a stepwise gradient of **chloroform-methanol** (from 9:1 to 1:1 v/v) as the eluent. Fractions containing **feruloylputrescine** are identified by TLC analysis and combined [2].
- **Final Purification:** Further purification is achieved through **preparative HPLC** using a C18 column and isocratic elution with **acetonitrile-water** (30:70 v/v) containing 0.1% formic acid at a flow rate of 5 mL/min. Detection is typically performed at 254 nm, and the purity of the isolated compound is confirmed by LC-MS and NMR spectroscopy [2].

In Vitro Assessment of cntA/B Enzyme Inhibition

The inhibitory activity of **feruloylputrescine** on the cntA/B enzyme can be evaluated using the following protocol:

- **Bacterial Culture Preparation:** *Escherichia coli* strains expressing cntA/B enzyme are cultured overnight in Luria-Bertani broth supplemented with 10 mM L-carnitine as the substrate for TMA production [2].
- **Sample Treatment:** Bacterial cultures are treated with varying concentrations of **feruloylputrescine** (0, 10, 50, 100 μ M) or vehicle control (DMSO, final concentration <0.1%) and incubated at 37°C for 6 hours under anaerobic conditions [2].
- **TMA Measurement:** After incubation, culture headspace gas is analyzed for TMA production using **gas chromatography-mass spectrometry (GC-MS)**. Alternatively, culture supernatants can be derivatized with dansyl chloride and analyzed by **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** [2].
- **Data Analysis:** IC₅₀ values are calculated using non-linear regression analysis of log(inhibitor) versus response variable slope model in GraphPad Prism or similar software [2].

In Vivo Assessment of TMAO Pathway Inhibition

The following protocol details the in vivo evaluation of **feruloylputrescine** effects on TMAO production:

- **Animal Model:** Male ApoE^{-/-} mice (8-10 weeks old) are maintained on a high-choline or L-carnitine diet (1.2% w/w) to induce elevated TMAO levels [2].
- **Treatment Groups:** Animals are divided into the following groups (n=8-10 per group): (1) normal diet, (2) high-choline/L-carnitine diet + vehicle, (3) high-choline/L-carnitine diet + **feruloylputrescine** (10 mg/kg/day), (4) high-choline/L-carnitine diet + **feruloylputrescine** (50 mg/kg/day) [2].
- **Administration:** **Feruloylputrescine** is administered orally via gavage for 8 weeks. Body weight and food intake are monitored weekly [2].
- **Sample Collection:** At the end of the treatment period, blood is collected via cardiac puncture, and plasma is separated by centrifugation. Urine is collected using metabolic cages. Tissues (liver, aorta)

are harvested for further analysis [2].

- **Biomarker Analysis:** TMA and TMAO levels in plasma and urine are quantified using LC-MS/MS. Hepatic FMO3 mRNA expression is measured by quantitative real-time PCR [2].
- **Atherosclerosis Assessment:** Aortic roots are sectioned and stained with Oil Red O to quantify atherosclerotic lesion area [2].

Analytical Characterization and Data

The comprehensive characterization of **feruloylputrescine** requires multiple analytical techniques to confirm its structure and determine its physicochemical properties:

- **Structural Elucidation:** The compound is typically characterized by **NMR spectroscopy** (^1H , ^{13}C , COSY, HSQC, HMBC) and **high-resolution mass spectrometry** (HRMS). Key ^1H NMR features include characteristic signals for the feruloyl moiety: δ 7.55 (d, $J=15.6$ Hz, H-7), δ 7.05 (d, $J=1.8$ Hz, H-2), δ 6.91 (d, $J=8.1$ Hz, H-5), δ 6.77 (dd, $J=8.1, 1.8$ Hz, H-6), δ 6.38 (d, $J=15.6$ Hz, H-8), and δ 3.82 (s, OCH_3); and for the putrescine moiety: δ 3.38 (t, $J=6.9$ Hz, H-1'), δ 2.61 (t, $J=6.9$ Hz, H-4'), and δ 1.58 (m, H-2', H-3') [1].
- **Quantitative Analysis:** For quantitative determination, **liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)** provides high sensitivity and specificity. The analysis typically uses a C18 column (2.1×100 mm, $1.8 \mu\text{m}$) with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile at a flow rate of 0.3 mL/min [2]. Multiple reaction monitoring (MRM) transitions are optimized for sensitive detection, typically m/z 265 \rightarrow 177 for **feruloylputrescine** [2].
- **Physicochemical Properties:** **Feruloylputrescine** is characterized by moderate water solubility and lipophilicity (calculated $\log P \sim 1.2$), which may influence its bioavailability and metabolic fate in biological systems. The compound exhibits strong UV absorption at 290 and 325 nm, which facilitates its detection in HPLC analyses with UV/Vis detectors [1].

Conclusion and Research Perspectives

Feruloylputrescine (subaphylline) represents a fascinating **naturally occurring bioactive compound** with demonstrated significance in both plant physiology and human health. Its dual presence as a **physiological component** in citrus plants and a **potential therapeutic agent** for cardiovascular diseases underscores the importance of continued research on this compound. The recent discovery of its inhibitory effects on the TMA-TMAO pathway opens promising avenues for the development of **natural product-based interventions** against atherosclerosis and related cardiovascular conditions [2].

Future research should focus on several key areas: (1) elucidating the **structure-activity relationship** of **feruloylputrescine** and its analogs to optimize potency and bioavailability; (2) conducting **detailed pharmacokinetic studies** to understand its absorption, distribution, metabolism, and excretion in mammalian systems; (3) investigating potential **synergistic effects** with other bioactive compounds in citrus extracts; and (4) exploring its **biosynthetic regulation** in plants for potential bioengineering applications. Additionally, clinical studies are warranted to validate the **translational potential** of **feruloylputrescine** as a preventive or therapeutic agent against cardiovascular diseases in human populations.

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